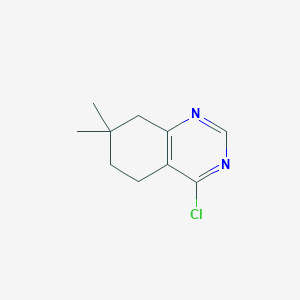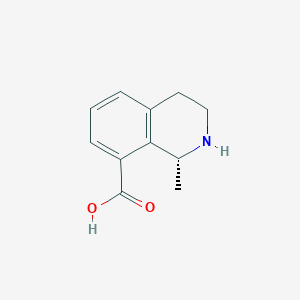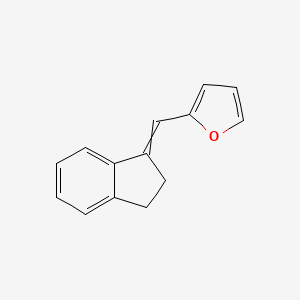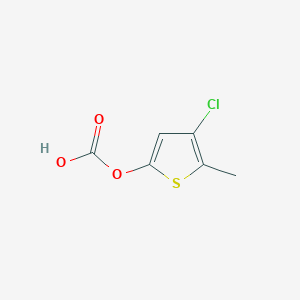![molecular formula C7H4ClN3O2 B11903251 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B11903251.png)
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that features a pyrrolo[3,2-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
The synthesis of 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid typically involves the following steps:
Chemical Reactions Analysis
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with various nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify the electronic properties of the molecule and potentially enhance its biological activity.
Common Reagents and Conditions: Typical reagents used in these reactions include bases, acids, and oxidizing or reducing agents.
Major Products: The major products formed from these reactions include substituted pyrrolo[3,2-d]pyrimidine derivatives with potential biological activities.
Scientific Research Applications
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a core structure in the design and synthesis of kinase inhibitors, which are used in cancer therapy.
Biological Studies: The compound is used in the study of cell signaling pathways and the development of targeted therapies.
Chemical Biology: It is employed in the synthesis of chemical probes to investigate biological processes at the molecular level.
Industrial Applications: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as kinases, which play a crucial role in cell signaling and regulation.
Pathways Involved: By inhibiting these enzymes, the compound can disrupt signaling pathways that are essential for cancer cell proliferation and survival.
Biological Effects: The inhibition of these pathways leads to cell cycle arrest and apoptosis, making the compound a potential candidate for cancer therapy.
Comparison with Similar Compounds
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid can be compared with other similar compounds:
Similar Compounds: Compounds such as 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid and 5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid, 2-chloro-, methyl ester share structural similarities
Uniqueness: The unique substitution pattern and functional groups of this compound contribute to its distinct biological activities and potential therapeutic applications
Properties
Molecular Formula |
C7H4ClN3O2 |
|---|---|
Molecular Weight |
197.58 g/mol |
IUPAC Name |
2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C7H4ClN3O2/c8-7-9-2-5-3(11-7)1-4(10-5)6(12)13/h1-2,10H,(H,12,13) |
InChI Key |
RMORSXLVFDBGCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC2=CN=C(N=C21)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Ethyl-6h-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B11903184.png)



![3-Methyl-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11903209.png)
![1,7-Diazaspiro[4.4]nonane, 1-(5-isoxazolyl)-](/img/structure/B11903217.png)
![Methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11903225.png)
![2-(Methylthio)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11903232.png)
![7-Chloro-2-ethyl-5-methyl-3h-imidazo[4,5-b]pyridine](/img/structure/B11903237.png)
![7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11903246.png)


![8-Ethoxy-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B11903262.png)
